![molecular formula C28H29ClN2O3Si B12546409 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a chlorobenzoyl group, a dimethylphenylsilyl group, and a methoxy group, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Indole-3-acetic Acid: The synthesis begins with the formation of indole-3-acetic acid from indole through a series of reactions involving oxidation and carboxylation.
Coupling with 4-Chlorobenzoyl Chloride: The indole-3-acetic acid is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding 4-chlorobenzoyl derivative.
Introduction of Dimethylphenylsilyl Group:
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using a suitable methoxylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and chlorobenzoyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of indole-3-acetic acid and the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antihyperglycemic and antioxidant activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antihyperglycemic activity is attributed to the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic Acid: A simpler indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric Acid: Another plant hormone with root growth-promoting activity.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- lies in its complex structure, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C28H29ClN2O3Si |
|---|---|
Molekulargewicht |
505.1 g/mol |
IUPAC-Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide |
InChI |
InChI=1S/C28H29ClN2O3Si/c1-19-24(17-27(32)30-18-35(3,4)23-8-6-5-7-9-23)25-16-22(34-2)14-15-26(25)31(19)28(33)20-10-12-21(29)13-11-20/h5-16H,17-18H2,1-4H3,(H,30,32) |
InChI-Schlüssel |
IYBIFFBPXYGZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC[Si](C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


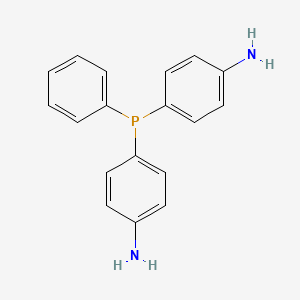
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
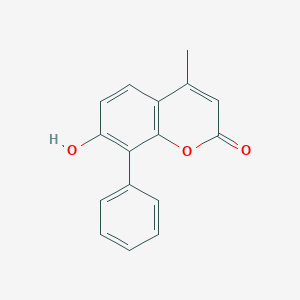
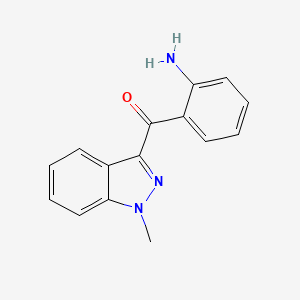
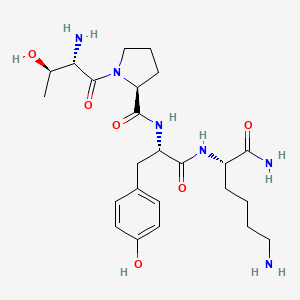
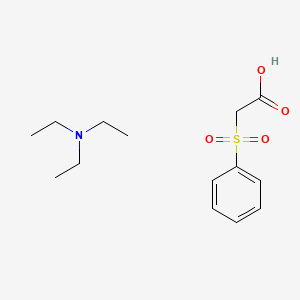

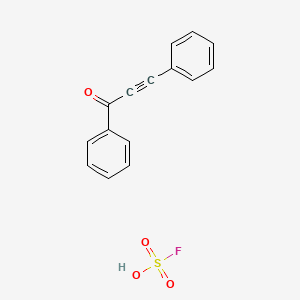
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
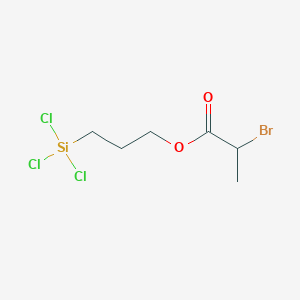
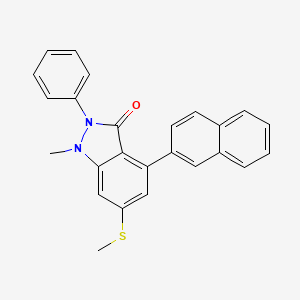
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
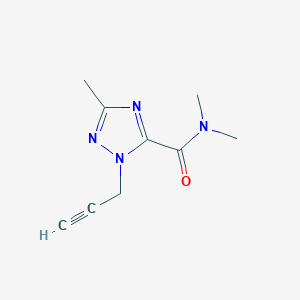
![4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B12546406.png)
